4-(Bromomethyl)nicotinonitrile
Description
Importance of Pyridine (B92270) and Nicotinonitrile Scaffolds in Chemical Science
The pyridine ring system is one of the most significant nitrogen-containing heterocycles in chemical science. nih.gov Structurally analogous to benzene (B151609) with one nitrogen atom replacing a carbon-hydrogen unit, this scaffold is integral to a vast array of compounds. wikipedia.org Its presence is crucial in many pharmaceuticals, with over 90% of drugs containing heterocyclic structures. nih.gov The pyridine moiety often enhances the pharmacological, physicochemical, and pharmacokinetic properties of a molecule. nih.gov It is a core component of numerous therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govrsc.org Furthermore, the pyridine nucleus is found in essential natural molecules like nicotinic acid (niacin) and vitamin B6, highlighting its fundamental role in biological processes. ekb.eg
The nicotinonitrile scaffold, also known as 3-cyanopyridine, is a specific derivative of pyridine that has garnered considerable attention for its broad spectrum of pharmacological activities. ekb.egresearchgate.net Several marketed drugs, such as bosutinib, milrinone, and neratinib, incorporate the nicotinonitrile structure, underscoring its therapeutic relevance. ekb.eg Beyond medicine, nicotinonitrile derivatives are explored in materials science for their potential applications as nonlinear optical and electrical materials, owing to their unique electronic and photophysical properties. researchgate.netresearchgate.net
Strategic Significance of Bromomethyl Functionality in Organic Synthesis
In the realm of organic synthesis, the bromomethyl group (–CH2Br) is a highly valuable functional group. cymitquimica.com Its strategic importance lies in its role as a versatile electrophilic building block. cymitquimica.com Brominated heterocyclic compounds are pivotal intermediates in both synthetic and medicinal chemistry, as they facilitate the rapid exploration and diversification of chemical structures. mdpi.com
The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making bromide an excellent leaving group in nucleophilic substitution reactions. cymitquimica.compressbooks.pub This reactivity allows chemists to readily introduce a wide variety of other functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby constructing more complex molecular architectures. mdpi.commdpi.com This functionality is key to the concept of synthons in retrosynthetic analysis, where the bromomethyl group represents a reactive handle to connect different molecular fragments. scripps.edu The ability to use this group in powerful C-C bond-forming reactions and for conjugating molecules makes it a cornerstone in multi-step synthetic strategies. mdpi.comresearchgate.net
Overview of Bromomethylnicotinonitrile Derivatives in Contemporary Research
Bromomethylnicotinonitrile combines the key features of the nicotinonitrile scaffold with the synthetic versatility of the bromomethyl group. While the specific isomer 4-(Bromomethyl)nicotinonitrile is the focus, much of the available academic literature investigates the closely related isomer, 6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4). cymitquimica.comresearchgate.net This compound serves as a well-documented intermediate in the synthesis of more elaborate molecules. cymitquimica.com
The primary use of these compounds in research is as a starting material or intermediate. cymitquimica.comresearchgate.net For instance, 6-(Bromomethyl)nicotinonitrile is used to synthesize various heterocyclic systems, such as pyrazole (B372694) derivatives, through nucleophilic substitution reactions where the bromide is displaced by a nucleophile. researchgate.net This reactivity allows for the attachment of the cyanopyridine moiety to other molecular scaffolds. researchgate.netrsc.org The resulting derivatives are investigated for a range of potential applications in fields like medicinal chemistry and agrochemicals. cymitquimica.com The commercial availability of related structures, such as 6-(4-bromophenyl)-2-methoxy-4-(4-methylphenyl)nicotinonitrile, further indicates their role as building blocks in ongoing research programs. sigmaaldrich.com
Scope and Academic Relevance of the Research Outline
The academic relevance of studying compounds like this compound stems from the potent combination of its structural components. The pyridine core is a privileged scaffold in medicinal chemistry, the nitrile group offers unique electronic properties and a handle for further transformations, and the bromomethyl group provides a reactive site for facile chemical modification. nih.govekb.egcymitquimica.com This trifecta of features makes bromomethylnicotinonitriles highly valuable building blocks for combinatorial chemistry and targeted synthesis.
Research focusing on these molecules contributes to the development of novel synthetic methodologies and the creation of new molecular entities with potential utility. rsc.org The exploration of their reactions helps expand the toolkit of synthetic organic chemists and enables the construction of diverse molecular libraries. These libraries are essential for screening and identifying new compounds in materials science and drug discovery. colab.wsresearchgate.net Therefore, a detailed understanding of the chemistry of this compound and its isomers is fundamentally important for advancing these scientific fields.
Data Tables
Table 1: Physicochemical Properties of 6-(Bromomethyl)nicotinonitrile (CAS: 158626-15-4)
This table presents data for the commonly studied isomer, 6-(Bromomethyl)nicotinonitrile, as a representative example of a bromomethylnicotinonitrile compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrN₂ | americanelements.com |
| Molecular Weight | 197.03 g/mol | americanelements.com |
| IUPAC Name | 6-(bromomethyl)pyridine-3-carbonitrile | americanelements.com |
| Boiling Point | 286.5 °C at 760 mmHg | americanelements.com |
| Density | 1.607 g/cm³ | americanelements.com |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-(bromomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2 |
InChI Key |
HMOJBXDLLWVAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)C#N |
Origin of Product |
United States |
Synthetic Strategies for Bromomethylnicotinonitriles
Direct Halogenation Methodologies
Direct halogenation of a pre-existing methyl-substituted nicotinonitrile is a primary strategy for synthesizing 4-(bromomethyl)nicotinonitrile. This approach hinges on the selective activation and substitution of a benzylic hydrogen atom.
Bromination of Methyl-Substituted Nicotinonitriles
The free-radical bromination of the methyl group on the pyridine (B92270) ring is a common method for introducing the bromomethyl functionality. Reagents such as N-Bromosuccinimide (NBS) are frequently employed for this purpose. numberanalytics.comgoogleapis.com The reaction is typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN), and proceeds via a radical chain mechanism. numberanalytics.comrsc.org
The general mechanism for radical bromination with NBS involves:
Initiation: Formation of a bromine radical from NBS. numberanalytics.com
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a carbon-centered radical. This radical then reacts with NBS to yield the brominated product and a succinimidyl radical. numberanalytics.com
Termination: The reaction concludes through the recombination of radicals. numberanalytics.com
For example, the bromination of 4-methylbenzonitrile with NBS and AIBN in a suitable solvent like carbon tetrachloride results in the formation of 4-(bromomethyl)benzonitrile. rsc.org A similar principle applies to the bromination of 4-methylnicotinonitrile. The reaction conditions, including the choice of solvent, can influence the outcome, with non-polar solvents generally favoring free-radical bromination. daneshyari.com
| Reagent | Initiator | Solvent | Product |
| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | This compound |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | This compound googleapis.com |
Considerations for Regioselectivity and Stereocontrol in Bromomethylation Reactions
The regioselectivity of bromination on substituted pyridines is a critical consideration. The nitrogen atom in the pyridine ring is inductively deactivating, which influences the reactivity of the methyl groups. docsity.com In unsymmetrical dimethylpyridines, bromination tends to occur at the methyl group furthest from the nitrogen atom. docsity.com For instance, in the case of 2,4-dimethylpyridine, the bromination preferentially occurs at the 4-methyl position. docsity.com
The electronic effects of the substituents on the pyridine ring play a significant role in determining the site of bromination. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. manac-inc.co.jp The choice of brominating agent and reaction conditions can also be tailored to favor either side-chain (radical) or nuclear (electrophilic) bromination. daneshyari.comsci-hub.se For instance, low temperatures and polar solvents tend to favor nuclear bromination, whereas high temperatures and non-polar solvents favor free-radical side-chain bromination. daneshyari.com
Multicomponent Reaction Approaches Leading to Nicotinonitriles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like nicotinonitriles in a one-pot fashion. bohrium.comfrontiersin.org These reactions involve the combination of three or more starting materials to form a product that contains the majority of the atoms from the reactants. frontiersin.org
Knoevenagel Condensation and Subsequent Cyclization Pathways for Brominated Nicotinonitrile Precursors
The Knoevenagel condensation is a key reaction in the synthesis of various nicotinonitrile derivatives. This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, with a carbonyl compound. beilstein-journals.orgderpharmachemica.com
One strategy involves a three-component reaction between 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297), catalyzed by copper. acs.orgnih.gov The reaction proceeds through a Knoevenagel-type condensation to form a δ-bromo-2,4-dienone intermediate. This intermediate then reacts with ammonia (B1221849) generated in situ to form an azatriene, which undergoes a 6π-azaelectrocyclization and subsequent aromatization to yield the disubstituted nicotinonitrile. acs.orgnih.govresearchgate.net
Another approach involves the condensation of an aldehyde, an active methylene compound like malononitrile, and a ketone in the presence of ammonium acetate. This four-component reaction can be performed under various conditions, including microwave irradiation, to afford highly substituted nicotinonitriles. acs.orgnih.gov
Exploration of Other Cyclization and Condensation Reactions in Nicotinonitrile Synthesis
Various other cyclization and condensation reactions have been developed for the synthesis of the pyridine ring in nicotinonitriles. These methods often provide access to diverse substitution patterns. numberanalytics.com
Iron-Catalyzed Cyclization: A novel method involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org
Copper-Catalyzed Cascade Reaction: A modular synthesis of highly substituted pyridines has been reported via a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This is followed by electrocyclization of the resulting 3-azatriene and air oxidation. organic-chemistry.orgnih.gov
One-Pot Condensation: The one-pot multicomponent condensation of acetyl derivatives, araldehydes, ethyl cyanoacetate, and ammonium acetate in refluxing ethanol (B145695) is a well-established method for synthesizing nicotinonitrile derivatives. derpharmachemica.com
Domino Cyclization-Oxidative Aromatization: Substituted pyridines can be synthesized through a domino cyclization-oxidative aromatization approach using a bifunctional catalyst under microwave irradiation. organic-chemistry.org
Continuous Flow Chemistry and Green Chemistry Applications in Brominated Nicotinonitrile Synthesis
The principles of green chemistry and continuous flow technology are increasingly being applied to the synthesis of nicotinonitriles to improve efficiency, safety, and sustainability. bohrium.comresearchgate.net
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced mixing and heat transfer, shorter reaction times, and the ability to safely handle unstable intermediates. beilstein-journals.orgresearchgate.net This technology allows for the telescoping of multiple reaction steps, reducing solvent usage and waste generation. beilstein-journals.org
A semi-continuous synthesis of 2-bromo-4-methylnicotinonitrile has been developed starting from acetone (B3395972) and malononitrile. beilstein-journals.org This process utilizes a Knoevenagel condensation followed by reaction with DMF-DMA to form an enamine, which then undergoes cyclization to the desired product. beilstein-journals.org The use of solid-supported reagents and desiccants facilitates the continuous process by simplifying purification and preventing unwanted side reactions. beilstein-journals.org
Green chemistry approaches to nicotinonitrile synthesis focus on the use of environmentally benign solvents, catalysts, and reaction conditions. acs.orgrsc.org This includes:
Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste. rsc.org
Use of green catalysts: Employing recyclable and non-toxic catalysts, such as nanomagnetic metal-organic frameworks, can improve the environmental profile of the synthesis. acs.org
Microwave-assisted synthesis: This technique can lead to shorter reaction times and increased yields. acs.org
Multicomponent reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and reduced number of workup steps. bohrium.com
The development of these green and continuous flow methodologies is crucial for the sustainable production of valuable chemical intermediates like this compound. beilstein-journals.orgscielo.br
Derivatization from Hydroxymethyl Precursors to Bromomethylnicotinonitriles
The conversion of a hydroxymethyl group to a bromomethyl group is a common and crucial transformation in the synthesis of various nicotinonitrile derivatives. This derivatization is typically achieved through nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group, which is subsequently displaced by a bromide ion. Several reagents and reaction conditions have been developed for this purpose, offering different advantages in terms of yield, selectivity, and reaction mildness.
Key methods for the synthesis of bromomethylnicotinonitriles from their corresponding hydroxymethyl precursors include the use of phosphorus tribromide and the Appel reaction. nih.gov
Appel Reaction
The Appel reaction provides a method for converting alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine (B44618). uni-regensburg.de In the context of synthesizing bromomethylnicotinonitriles, carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are employed. The reaction proceeds by the formation of a phosphonium (B103445) salt intermediate, which is then attacked by the alcohol. The resulting oxyphosphonium salt is susceptible to nucleophilic attack by the bromide ion, yielding the desired bromomethyl product and triphenylphosphine oxide as a byproduct. uni-regensburg.de
One significant drawback of the classical Appel reaction is the formation of stoichiometric amounts of triphenylphosphine oxide, which can be challenging to separate from the desired product. uni-regensburg.de Despite this, the reaction is effective. For instance, the conversion of a primary alcohol to a bromide using carbon tetrabromide and triphenylphosphine in acetonitrile (B52724) at room temperature has been reported with a yield of 35%. nih.gov
Phosphorus Tribromide
Another common method for the bromination of hydroxymethyl groups is the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction involves the initial reaction of the alcohol with PBr₃ to form a phosphorous acid ester, which then undergoes nucleophilic attack by the bromide ion.
Research has shown the successful conversion of benzylic alcohols into benzylic bromides using phosphorus tribromide. nih.gov For example, 6-(4-(hydroxymethyl)phenyl)nicotinonitrile (B12987350) can be converted to 6-(4-(bromomethyl)phenyl)nicotinonitrile. rsc.org This method is often preferred for its straightforward procedure and the high reactivity of the reagent.
The following table summarizes the reaction conditions for the derivatization of hydroxymethyl precursors to bromomethyl compounds as found in the literature.
| Precursor Type | Reagent(s) | Solvent(s) | Conditions | Yield | Citation |
| Primary Alcohol | CBr₄, PPh₃ | Acetonitrile | rt | 35% | nih.gov |
| Benzylic Alcohol | PBr₃ | Toluene | reflux | N/A | nih.gov |
| Hydroxymethylphenyl | N/A | N/A | N/A | N/A | rsc.org |
Reaction Pathways and Synthetic Utility of Bromomethylnicotinonitriles
Nucleophilic Substitution Reactions of the Bromomethyl Group
The primary site of reactivity on 4-(bromomethyl)nicotinonitrile is the bromomethyl group. The carbon-bromine bond is polarized, rendering the benzylic-like carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This facile displacement of the bromide anion, a good leaving group, is characteristic of an SN2 reaction mechanism and serves as a cornerstone for the synthesis of a multitude of nicotinonitrile derivatives. smolecule.comvanderbilt.edu
Formation of Aminomethylnicotinonitrile Derivatives (e.g., with primary and secondary amines, diamines)
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a direct method for forging carbon-nitrogen bonds. This alkylation reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group. libretexts.org While the alkylation of tertiary amines cleanly produces quaternary ammonium (B1175870) salts, reactions with primary and secondary amines can sometimes be challenging to control, potentially yielding a mixture of mono- and poly-alkylated products. libretexts.orglumenlearning.com
However, by carefully controlling reaction conditions, specific aminomethylnicotinonitrile derivatives can be synthesized effectively. For instance, the reaction of a nicotinonitrile derivative with 4-(aminomethyl)piperidine (B1205859) is a documented method for preparing compounds like 2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile. Similarly, various amines can be used to displace the bromine atom in a standard SN2 substitution, leading to a diverse family of aminoalkyl derivatives. rsc.org
Table 1: Examples of Aminomethylnicotinonitrile Synthesis This table is illustrative and based on general reactivity patterns of alkyl halides with amines.
| Amine Nucleophile | Product Structure | Reaction Type |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 4-(Aminomethyl)nicotinonitrile | Primary Amine Synthesis |
| Diethylamine ((CH₃CH₂)₂NH) | 4-((Diethylamino)methyl)nicotinonitrile | Secondary Amine Alkylation |
| Piperidine (C₅H₁₁N) | 4-(Piperidin-1-ylmethyl)nicotinonitrile | Secondary Amine Alkylation |
| Ethylenediamine (H₂NCH₂CH₂NH₂) | Bis(4-(cyanopyridin-4-yl)methyl)ethane-1,2-diamine | Diamine Dialkylation |
Reactivity with Other Heteroatom Nucleophiles
Beyond nitrogen nucleophiles, this compound readily reacts with other heteroatom nucleophiles, primarily those containing oxygen and sulfur. libretexts.org
Oxygen Nucleophiles : Alcohols, phenols, and carboxylates can act as oxygen nucleophiles. libretexts.org For example, nicotinonitrile precursors have been shown to react with reagents like ethyl bromoacetate (B1195939) to form O-ethyl glycolate (B3277807) derivatives, demonstrating the principle of O-alkylation. chem-soc.si The reaction with a hydroxide (B78521) source can lead to the formation of the corresponding alcohol, 4-(hydroxymethyl)nicotinonitrile.
Sulfur Nucleophiles : Thiols and thiolate salts are potent nucleophiles that can effectively displace the bromide. A notable example is the synthesis of substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins, achieved through the alkylation of a mercaptonicotinonitrile derivative with chloromethylcoumarins. researchgate.net This highlights the utility of this reaction in constructing C-S bonds and accessing complex heterocyclic systems. Recent methods have also explored the desulfurization of thiols for nucleophilic substitution, a process that can be applied to a wide range of nucleophiles. cas.cn
Synthesis of Triazole-Containing Nicotinonitrile Derivatives
The synthesis of 1,2,3-triazoles from this compound is a prime example of its utility in "click chemistry". nih.govnih.gov The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
The synthetic route involves two main steps:
Azide (B81097) Formation : The first step is a nucleophilic substitution reaction where this compound is treated with an azide source, typically sodium azide (NaN₃), to form 4-(azidomethyl)nicotinonitrile. rsc.orggoogle.comrsc.org Due to the potential instability of organic azides, this intermediate is often generated and used in situ without isolation. nih.govrsc.org
Cycloaddition : The resulting azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne. This reaction is catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. rsc.orgderpharmachemica.com This process is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole ring system. nih.govderpharmachemica.com This methodology has been used to create various triazole-containing nicotinonitrile derivatives. derpharmachemica.combohrium.com
Cross-Coupling Methodologies Involving Brominated Nicotinonitrile Cores
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the term "brominated nicotinonitrile core" could imply a bromine atom directly on the pyridine (B92270) ring, the reactivity of the C(sp³)-Br bond in the bromomethyl group is also central to the synthetic utility of the title compound in such transformations. researchgate.netrsc.org
Palladium-Catalyzed Coupling Reactions (e.g., desulfinative cross-coupling of aryl bromides)
Palladium-catalyzed cross-coupling reactions offer a pathway to functionalize this compound. The C(sp³)-Br bond of the bromomethyl group can participate in various coupling reactions, analogous to benzylic halides.
Coupling of the Bromomethyl Group : Reactions such as the Negishi coupling are applicable. This would involve the conversion of the bromomethyl group into an organozinc reagent, which is then coupled with an aryl halide in the presence of a palladium catalyst. thieme-connect.de More directly, Pd-catalyzed sp-sp³ cross-coupling reactions have been developed for benzyl (B1604629) bromides with organolithium reagents, such as lithium acetylides, to form C-C bonds with high efficiency. nih.gov Furthermore, a three-component cross-coupling involving a benzylic bromide, an aryne, and a diborylmethane reagent can produce benzyl boronates, which are versatile synthetic intermediates. mdpi.com
Desulfinative Cross-Coupling : The specific mention of "desulfinative cross-coupling of aryl bromides" typically refers to a reaction where an aryl bromide (Ar-Br) couples with an aryl sulfinate (Ar'-SO₂Na). In this context, a nicotinonitrile core that is brominated on the pyridine ring could serve as the "aryl bromide" component. However, for the title compound, this reaction is not directly applicable to the bromomethyl group.
Halogen-Metal Exchange Reactions and Subsequent Functionalization
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically used to convert an organic halide into an organometallic species by treatment with an electropositive metal or an organometallic reagent. wikipedia.org This method is most efficient for aryl and vinyl halides (C(sp²)-X). nih.govtcnj.edu
Applying halogen-metal exchange directly to the C(sp³)-Br bond of this compound is challenging because SN2 reactions with the organometallic reagents (like n-BuLi) are often faster and compete with the desired exchange. vanderbilt.eduwikipedia.org
Despite these challenges, functionalization via organometallic intermediates is possible through alternative routes. For instance, instead of a direct exchange, an organozinc reagent can be prepared from this compound for use in subsequent Negishi couplings. thieme-connect.deuni-muenchen.de While direct lithium-halogen exchange on the bromomethyl group is not a standard procedure, such exchanges are well-established for bromo-substituted aromatic and heteroaromatic rings, often requiring cryogenic temperatures to prevent side reactions. nih.govtcnj.edu Should the nicotinonitrile core itself be brominated, a halogen-metal exchange could generate a lithiated or magnesiated pyridine species, which could then be trapped with various electrophiles to introduce new functional groups. nih.govd-nb.info
Intramolecular Cyclization and Rearrangement Reactions
The dual reactivity of this compound facilitates a range of intramolecular transformations, including the construction of fused ring systems and intriguing molecular rearrangements.
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy in synthetic chemistry. libretexts.org this compound is an adept substrate for such reactions, leading to a variety of fused heterocyclic compounds. These reactions often proceed through an initial nucleophilic attack on the electrophilic bromomethyl group, followed by a cyclization event involving the nitrile functionality.
One common approach involves the reaction of this compound with binucleophilic reagents. For instance, reaction with a compound containing both a thiol and an amino group can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. The initial S-alkylation by the bromomethyl group is followed by an intramolecular Thorpe-Ziegler cyclization, where the enamine intermediate attacks the nitrile group to form the fused thiophene (B33073) ring. researchgate.net
Similarly, multicomponent reactions can be employed to construct complex fused systems in a single step. mdpi.com For example, a reaction involving this compound, an aldehyde, and an active methylene (B1212753) compound in the presence of a suitable base can lead to the formation of polysubstituted pyridines fused with other heterocyclic rings. The versatility of these annulation strategies allows for the creation of a diverse library of fused heterocycles with potential applications in medicinal chemistry and materials science. sioc-journal.cn
Table 1: Examples of Fused Heterocycles Synthesized from Bromomethylnicotinonitriles
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
|---|---|---|---|
| 6-(Bromomethyl)nicotinonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]pyridin-3-amine derivatives | smolecule.com |
| 6-(Bromomethyl)nicotinonitrile | Ethyl 2-mercaptoacetate | Thieno[2,3-b]pyridine derivatives | researchgate.net |
While less common than direct annulation, derivatives of this compound can be involved in reactions that exhibit ring expansion or contraction. These transformations often proceed through strained intermediates or rearrangements. wikipedia.orgetsu.edu
For example, a reaction sequence could involve the initial formation of a small ring fused to the pyridine core, which then undergoes a rearrangement to a larger, more stable ring system. A potential pathway could involve the formation of a cyclopropane (B1198618) ring by reaction with a suitable C1 synthon, followed by a thermal or acid-catalyzed ring opening to a seven-membered ring. wikipedia.org
Conversely, ring contraction can occur through rearrangements like the Favorskii rearrangement, where an α-halo ketone derivative undergoes cyclization to a cyclopropanone, which then opens to a ring-contracted carboxylic acid derivative. harvard.edu While direct examples involving this compound are not extensively documented, its derivatives could be elaborated into substrates for such rearrangements, offering a pathway to novel ring systems. free.fr
Research in this area has explored the rearrangement of related heterocyclic systems. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272) was found to proceed through a rearrangement with ring expansion to a six-membered ring, which then underwent a subsequent rearrangement with ring contraction to a five-membered ring. researchgate.net These studies on related systems highlight the potential for similar complex rearrangements with derivatives of this compound.
Annulation Reactions and Fused Heterocycle Formation
General Reactivity as Building Blocks in Organic Synthesis
Beyond intramolecular reactions, this compound is a versatile building block for a wide array of organic transformations. cymitquimica.comaksci.com The electrophilic bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com The nitrile group can also be transformed into other functionalities such as amines, carboxylic acids, or amides through reduction or hydrolysis. orgsyn.org
The compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. smolecule.com Its utility is further demonstrated in the synthesis of molecules with potential biological activity, where the pyridine nitrile scaffold is a common feature.
Table 2: Reactions Utilizing this compound as a Building Block
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Phenols, thiophenols, amines | Ethers, thioethers, amines | smolecule.com |
| Williamson Ether Synthesis | Alcohols/NaH | Alkoxy derivatives | dokumen.pub |
| Esterification | Carboxylic acids/base | Ester derivatives | dokumen.pub |
The combination of a reactive alkyl halide and a modifiable nitrile group on a heterocyclic scaffold makes this compound a valuable and versatile tool for the synthetic chemist. cymitquimica.comresearchgate.net
Applications of Bromomethylnicotinonitriles in Contemporary Chemical Research
Intermediate in Pharmaceutical Research and Development
4-(Bromomethyl)nicotinonitrile is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.comcymitquimica.com Its unique structure, featuring a reactive bromomethyl group and a nitrile group on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable building block in drug discovery. cymitquimica.comsmolecule.com
Precursors for Active Pharmaceutical Ingredients (APIs) and Drug-like Molecules
This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs) and drug-like molecules. lookchem.comnih.gov The reactive nature of the bromomethyl group facilitates its use as an alkylating agent, enabling the introduction of the nicotinonitrile scaffold into larger, more complex molecules. smolecule.com This process is fundamental in creating novel compounds with potential therapeutic activities. smolecule.commdpi.com The nitrile group can also be chemically transformed into other functional groups like tetrazoles, which are recognized bioisosteres for carboxylic acids, enhancing the drug-like properties of the resulting molecules. beilstein-journals.org
The synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical agents, often utilizes nicotinonitrile derivatives. smolecule.com These derivatives can be used to construct fused ring systems such as pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines. smolecule.com
Development of Agents for Diverse Biological Targets (e.g., enzyme inhibitors, agents for neurological disorders)
Derivatives of this compound have shown potential in targeting a variety of biological entities, including enzymes and receptors implicated in neurological disorders. lookchem.comepo.orggoogleapis.com For instance, it is a reactant in the synthesis of selective S1P receptor agonists, which are being investigated for the treatment of multiple sclerosis. lookchem.com Additionally, compounds derived from this intermediate have demonstrated phosphodiesterase-4 (PDE-4) inhibition activity, suggesting their potential in treating inflammatory diseases. lookchem.com
Research has also pointed towards the role of this compound derivatives as inhibitors of metalloenzymes and cytochrome P450 enzymes. lookchem.comsmolecule.com The latter is particularly significant as cytochrome P450 enzymes are crucial in drug metabolism. smolecule.com Some studies have also explored the potential of these compounds in addressing neurological disorders, with some derivatives being investigated for their role in treating conditions like Alzheimer's and Parkinson's disease. epo.orgnih.govfrontiersin.org
Utility in Medicinal Chemistry for Scaffold Diversification
The concept of scaffold diversification is central to modern medicinal chemistry, aiming to generate large libraries of structurally related compounds for biological screening. semanticscholar.orgnih.gov this compound is an excellent tool for this purpose. cymitquimica.combldpharm.com Its bifunctional nature allows for a multitude of chemical reactions, leading to a wide range of molecular architectures. cymitquimica.comsmolecule.com
The pyridine ring provides a basic nitrogen atom, the nitrile group can undergo various transformations, and the bromomethyl group is an excellent leaving group for nucleophilic substitution reactions. smolecule.com This trifecta of reactivity allows medicinal chemists to systematically modify the core structure, exploring the chemical space around the nicotinonitrile scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net
Contribution to Agrochemical Research
Beyond pharmaceuticals, this compound and its derivatives also play a role in the development of new agrochemicals. cymitquimica.com The structural motifs present in this compound are found in various biologically active molecules used in agriculture. researchgate.net
Synthesis of Compounds with Potential Agricultural Applications (e.g., plant growth regulators)
The synthesis of novel plant growth regulators (PGRs) is an active area of agrochemical research. mdpi.comagronomyjournals.comgoogle.com These are substances that can influence various aspects of plant development, such as growth, flowering, and fruiting. google.com this compound can serve as a starting material for the synthesis of compounds with potential PGR activity. epo.org The ability to introduce the nicotinonitrile moiety into different molecular frameworks allows for the creation of new chemical entities that can be screened for their effects on plant physiology. mdpi.com
Precursors for Enhanced Pesticides and Herbicides
The development of new pesticides and herbicides is crucial for modern agriculture to control pests and unwanted plant growth. ebsco.comnih.gov this compound can act as a precursor for synthesizing more effective and selective pesticides and herbicides. cymitquimica.comgoogleapis.com The core structure is related to other dinitrophenol herbicides. wikipedia.org By incorporating the this compound scaffold, researchers can design new molecules that may exhibit enhanced activity, better target specificity, or improved environmental profiles compared to existing agrochemicals. ebsco.comnih.gov
Applications in Material Science
The unique electronic characteristics and reactive nature of this compound make it a significant precursor in material science. It serves as a foundational component for creating larger, functional molecules with specific, desirable properties. Its hydrobromide salt is explicitly categorized as a material science building block for electronic materials, optical materials, and polymer science. bldpharm.com The reactivity of the bromomethyl group allows for its incorporation into a wide array of molecular architectures, while the nicotinonitrile core influences the electronic and photophysical properties of the final material.
Development of New Materials with Specific Electronic or Optical Properties
The nicotinonitrile moiety is a key component in the design of advanced functional materials, particularly for applications in optoelectronics like organic light-emitting diodes (OLEDs). The electron-accepting nature of the nicotinonitrile unit makes it an excellent building block for creating molecules with high fluorescence efficiency. researchgate.netrsc.org
Research into nicotinonitrile derivatives has demonstrated their potential as multifunctional blue fluorophores. For instance, a novel derivative, CZN, was designed where the nicotinonitrile group acts as an electron acceptor. researchgate.netrsc.org This material exhibited highly efficient blue fluorescence, and a non-doped OLED using this material achieved a significant external quantum efficiency (EQE) of 4.6%. researchgate.net Furthermore, such derivatives can also function as host materials for phosphorescent emitters, enabling high efficiencies across different colors. researchgate.netrsc.org By using the nicotinonitrile derivative as both the blue emitter and the host, a hybrid white OLED (WOLED) was created with a forward-viewing EQE of 17.2%. researchgate.netrsc.org
Other studies have focused on developing thermally activated delayed fluorescence (TADF) emitters using nicotinonitrile acceptor units linked to indolocarbazole donor units. mdpi.com These donor-acceptor-donor (D-A-D) structures are designed to have a small energy gap between their singlet and triplet states, which is crucial for efficient TADF. The unique properties of these materials make them suitable for high-performance OLEDs. mdpi.comnih.gov
While these examples use complex derivatives, they underscore the fundamental role of the nicotinonitrile core, which is present in this compound. The reactive bromomethyl group on the "4" position provides a convenient attachment point for chemists to build these larger, electronically active systems, such as by coupling it with donor molecules like carbazole (B46965) derivatives through reactions like the Buchwald-Hartwig coupling. frontiersin.org
Table 1: Performance of Nicotinonitrile-Based OLEDs
| Device Type | Emitter/Host | Role of Nicotinonitrile Derivative | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|---|
| Blue OLED | CZN | Blue Fluorophore | 4.6% researchgate.net | Blue |
| Yellow PHOLED | CZN | Host Material | 22.8% researchgate.net | Yellow |
| Orange PHOLED | CZN | Host Material | 24.8% researchgate.net | Orange |
| Deep-Red PHOLED | CZN | Host Material | 19.9% researchgate.net | Deep-Red |
| Hybrid WOLED | CZN | Blue Emitter & Host | 17.2% researchgate.netrsc.org | White |
This table showcases the performance of various OLEDs incorporating advanced nicotinonitrile derivatives, highlighting the versatility of the nicotinonitrile core in achieving high efficiencies and specific colors.
Synthesis of Polymers with Tailored Characteristics
The reactive nature of the bromomethyl group makes this compound a valuable monomer for the synthesis of functional polymers. This group serves as an excellent site for initiating or participating in various polymerization reactions, allowing for the creation of polymers with tailored backbones and side chains. rsc.orghi-ern.de
The synthesis of heterocyclic polymers is a significant area of research due to their unique mechanical, photophysical, and electrical properties. rsc.orgnumberanalytics.com The inclusion of units like nicotinonitrile into a polymer backbone can impart specific electronic characteristics, leading to applications as conducting polymers or materials for optoelectronic devices. numberanalytics.comencyclopedia.pub
One common method to create such polymers is through nucleophilic substitution reactions where the bromine atom in the bromomethyl group is displaced. cymitquimica.com For example, anion-exchange polymers can be prepared through a process that involves the bromomethylation of a polymer backbone, followed by a reaction with a tertiary amine. hi-ern.de Although this describes modifying an existing polymer, this compound could be used directly as a monomer in polycondensation reactions.
Furthermore, polymers containing bromomethyl side chains can be readily post-functionalized to create materials with diverse properties, such as star-branched polymers or biomedical carriers. rsc.org The ability to precisely control polymerization, for instance through techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymer architectures. sigmaaldrich.comnih.gov The bromomethyl group is a suitable initiator for such controlled radical polymerizations.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Role of this compound | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Polycondensation | Monomer | Heterocyclic Polymer | Conducting materials, optoelectronics |
| Controlled Radical Polymerization (e.g., ATRP) | Initiator | Well-defined functional polymer | Drug delivery, nanotechnology |
This table outlines potential pathways for utilizing this compound in polymer synthesis, leveraging the reactivity of its bromomethyl group.
Mechanistic Elucidation and Computational Studies
Investigation of Reaction Mechanisms
The elucidation of reaction mechanisms is crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways involving 4-(bromomethyl)nicotinonitrile.
The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. rammohancollege.ac.in The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the pyridine (B92270) ring.
The most common mechanism is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org In this concerted, one-step process, a nucleophile attacks the electrophilic carbon atom from the backside of the carbon-bromine bond. rammohancollege.ac.inlibretexts.org Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. libretexts.org The rate of this reaction is dependent on the concentrations of both the this compound (the substrate) and the attacking nucleophile. libretexts.org
For example, the reaction with a nucleophile such as the hydroxide (B78521) ion (OH⁻) would proceed via an SN2 mechanism to form 4-(hydroxymethyl)nicotinonitrile. chemguide.co.uk Similarly, reactions with amines, thiols, and other nucleophiles follow this pathway, leading to the formation of a diverse range of substituted nicotinonitrile derivatives. chemguide.co.uk The efficiency of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. rammohancollege.ac.in
In some cases, particularly with bulky nucleophiles or under conditions that favor ionization, a unimolecular nucleophilic substitution (SN1) mechanism might be considered. This two-step process would involve the initial, slow formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. chemguide.co.uk However, for a primary benzylic-like halide such as this compound, the SN2 pathway is generally more prevalent.
Beyond nucleophilic substitution, this compound can participate in reactions involving radical intermediates, often initiated by photoinduced electron transfer (PET). wikipedia.org In a PET process, a molecule is excited by light, promoting an electron to a higher energy orbital. wikipedia.orgresearchgate.net This excited state can then act as either an electron donor or acceptor. wikipedia.org
When this compound interacts with an electron donor in the presence of light, it can accept an electron to form a radical anion. beilstein-journals.org This radical anion can then undergo fragmentation, cleaving the carbon-bromine bond to produce a nicotinonitrile-4-yl-methyl radical and a bromide ion. This radical intermediate can then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.
Conversely, in the presence of a suitable photosensitizer and an electron acceptor, the pyridine ring of this compound could potentially donate an electron, leading to a radical cation. However, the presence of the electron-withdrawing nitrile group makes this less likely than the formation of the radical anion.
These PET-initiated radical reactions provide alternative pathways for the functionalization of this compound, distinct from the more common nucleophilic substitution routes. For instance, the generation of the nicotinonitrile-4-yl-methyl radical can lead to the formation of carbon-carbon bonds under specific photoredox conditions. nih.gov
Pyridine and other related organic bases can play a significant catalytic role in transformations involving this compound. Their primary function is often to act as a base to deprotonate a nucleophile, thereby increasing its nucleophilicity and promoting the SN2 reaction. For instance, in reactions with weakly acidic nucleophiles like thiols or alcohols, a base such as triethylamine (B128534) or pyridine can facilitate the formation of the more potent thiolate or alkoxide nucleophile. researchgate.netijpsonline.com
Furthermore, pyridine itself can act as a nucleophile, reacting with this compound to form a pyridinium (B92312) salt. ijpsonline.com This reaction is a key step in the Krohnke pyridine synthesis. ijpsonline.comijpsonline.com The resulting pyridinium salt is an activated intermediate that can then undergo further transformations.
In some synthetic protocols, the choice of the base and solvent system is critical for directing the reaction towards the desired product and minimizing side reactions. researchgate.net For example, the use of a non-nucleophilic base is essential when the goal is simply to facilitate the reaction of another nucleophile without the base itself competing in the substitution. The catalytic efficiency can be influenced by the basicity (pKa) and steric bulk of the pyridine-based catalyst. researchgate.net
Analytical Chemistry Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 4-(Bromomethyl)nicotinonitrile, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. libretexts.org Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule. organicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the bromomethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The chemical shifts and coupling patterns of these protons would confirm the substitution pattern of the pyridine ring. The methylene (B1212753) protons (-CH₂Br) of the bromomethyl group are expected to appear as a singlet at approximately 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom and the electron-withdrawing nature of the pyridine ring. oregonstate.edupdx.edu For a related compound, 6-(4-(Bromomethyl)phenyl)nicotinonitrile, the bromomethyl protons appear as a singlet at 4.78 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |
| -CH₂Br Protons | ~4.5 - 5.0 | 20 - 40 |
| -C≡N Carbon | Not Applicable | ~115 - 125 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. mvpsvktcollege.ac.insavemyexams.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. uomustansiriyah.edu.iq
Key characteristic absorption bands for this compound include:
C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group. ucla.eduspectroscopyonline.com This is a highly characteristic peak for nitriles. spectroscopyonline.com
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. libretexts.org
Aromatic C=C and C=N Bending: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring usually result in multiple bands in the 1400-1600 cm⁻¹ region. wpmucdn.com
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region, typically between 515 and 690 cm⁻¹. instanano.com
CH₂ Bending: The bending vibrations of the methylene group (-CH₂) would also be present in the fingerprint region. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2220 - 2260 | Strong, Sharp |
| Aromatic C-H | > 3000 | Medium |
| Aromatic C=C, C=N | 1400 - 1600 | Medium to Strong |
| C-Br | 515 - 690 | Strong |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. bu.edu.eglibretexts.org It also provides valuable structural information through the analysis of fragmentation patterns. msu.eduyoutube.com
In a typical mass spectrum, this compound (C₇H₅BrN₂) would exhibit a molecular ion peak (M⁺). libretexts.org Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. bu.edu.eg The nominal molecular weight of this compound is approximately 196 g/mol . spectrabase.com
The fragmentation pattern provides further structural confirmation. libretexts.orgmiamioh.edu Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br). The loss of a bromine radical from the molecular ion would result in a significant fragment. Cleavage of the C-C bond between the pyridine ring and the bromomethyl group is also a probable fragmentation route. Analyzing these fragments helps to piece together the structure of the original molecule. purdue.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the amount of this compound in a sample. scispace.comhoneywell.com A reversed-phase HPLC method, often using a C18 column, is typically employed. ijrpc.comsielc.com
The method involves injecting the sample onto the column and eluting it with a suitable mobile phase, which is often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govchromatographytoday.com The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used for detection, as the pyridine ring and nitrile group are chromophoric. nih.gov
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.comchromforum.org For accurate quantification, a calibration curve is generated using standards of known concentration. Many commercial sources specify a purity of >95% as determined by HPLC. nih.govhoneywell.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. ijbpas.com It is particularly useful for identifying residual solvents from the synthesis or other low-molecular-weight byproducts. thermofisher.com
In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and detected. thermofisher.com This provides both retention time data from the GC and mass spectral data from the MS, allowing for confident identification of impurities by comparing the obtained spectra with library databases. thermofisher.comnih.gov The technique is a mandatory step in the impurity profiling of many pharmaceutical ingredients and starting materials. thermofisher.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed for monitoring the progress of chemical reactions. libretexts.org Its application is crucial in the synthesis of derivatives of this compound, allowing chemists to qualitatively track the consumption of the starting material and the formation of the desired product over time. libretexts.orgresearchgate.net
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a liquid mobile phase (the eluent). rsc.orgaga-analytical.com.pl For a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the pure starting material and sometimes a co-spot (a mixture of the reaction sample and the starting material). libretexts.org
The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. interchim.com Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org
Procedure and Observations:
Stationary Phase: Silica gel 60 F254 plates are commonly used, where the "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light. rsc.org
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common system for compounds like this compound and its derivatives is a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.netrsc.org For instance, in syntheses involving this compound, an elution gradient of 0 to 50% ethyl acetate in heptane has been utilized for purification by column chromatography, a system that is directly translatable to TLC analysis. rsc.org
Visualization: Since many organic compounds, including nicotinonitrile derivatives, are colorless, visualization is often achieved by placing the dried TLC plate under a UV lamp (typically at 254 nm). rsc.orgrochester.edu Compounds containing conjugated systems, like the pyridine ring in this compound, will absorb UV light and appear as dark spots against the fluorescent background. rochester.edu Staining with agents like potassium permanganate (B83412) or iodine can also be used for visualization. rochester.edu
Interpretation: By comparing the spots from the reaction mixture to the reference spot of this compound, a chemist can monitor the reaction. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. rsc.org
Table 1: Representative TLC Data for a Hypothetical Reaction
The table below illustrates typical TLC results for a hypothetical substitution reaction where this compound is converted to a more polar product. The mobile phase used is 30% ethyl acetate in heptane.
| Compound | Role | Rf Value (Representative) | Observation under UV (254 nm) |
| This compound | Reactant | 0.65 | Dark Spot |
| Hypothetical Product (e.g., an amine adduct) | Product | 0.30 | Dark Spot |
| Reaction Mixture (Mid-reaction) | Sample | 0.65 and 0.30 | Two distinct dark spots |
| Reaction Mixture (Completion) | Sample | 0.30 | One dominant dark spot |
Note: Rf values are dependent on the specific conditions (stationary phase, mobile phase, temperature) and are used for qualitative assessment. libretexts.org
Advanced and Emerging Analytical Techniques
While classical methods like TLC are invaluable for reaction monitoring, advanced instrumental techniques are necessary for detailed characterization and precise quantification. Electrochemical methods, in particular, offer high sensitivity and the ability to provide information on the redox properties of a molecule. ivypanda.comslideshare.net
Electrochemical analysis is based on the measurement of electrical properties like potential, current, or charge to determine the concentration of an analyte or to characterize its chemical reactivity. scispace.com For a molecule like this compound, several functional groups could be electrochemically active: the pyridine ring, the nitrile group, and the carbon-bromine bond, making it a candidate for analysis by these techniques.
Potential Electrochemical Applications:
Voltammetry: This technique measures the current that flows as a function of an applied potential.
Cyclic Voltammetry (CV): Could be used to study the oxidation and reduction processes of this compound. The pyridine ring can be reduced, and the information obtained (e.g., reduction potential) can provide insights into the electronic properties of the molecule. The carbon-bromine bond is also susceptible to electrochemical reduction.
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These are highly sensitive techniques that could be developed for the quantitative analysis of this compound at very low concentrations, for instance, in determining residual amounts or in kinetic studies. libretexts.org
Coulometry: This method is based on the exhaustive electrolysis of an analyte and the measurement of the total charge passed to quantify the substance according to Faraday's law. scispace.com Controlled-potential coulometry could be applied to determine the purity of a this compound sample with high accuracy and precision.
Conductometry: This technique measures the electrolytic conductivity of a solution to monitor the progress of a reaction that involves a change in the concentration or mobility of ions. scispace.com It could potentially be used to monitor reactions where this compound is converted into an ionic product, as the conductivity of the solution would change significantly.
Table 2: Overview of Advanced Analytical Techniques for this compound
| Technique | Principle | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Qualitative characterization of redox behavior; studying the reduction of the pyridine ring and cleavage of the C-Br bond. |
| Differential Pulse Voltammetry (DPV) | Measures current just before and at the end of a potential pulse, plotting the difference against the potential. | Quantitative analysis and trace-level detection; could be used for purity assays or stability studies. libretexts.org |
| Controlled-Potential Coulometry | Measures the total charge required to completely electrolyze the analyte at a constant potential. scispace.com | Highly accurate and precise quantification of the absolute amount of this compound in a sample. |
| Conductometry | Measures the electrical conductivity of a solution. scispace.com | Monitoring reactions that produce or consume ionic species, for example, substitution reactions with charged nucleophiles. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)nicotinonitrile, and how can reaction conditions be optimized?
this compound is typically synthesized via multi-component reactions (MCRs) involving nitrile-containing precursors and bromomethylating agents. For example, analogous nicotinonitrile derivatives are synthesized using one-pot MCRs under reflux conditions with catalysts like ammonium acetate in ethanol or acetonitrile . Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reactants. Reaction progress can be monitored via TLC, and yields are improved by slow addition of brominating agents to avoid side reactions.
Q. How should researchers characterize the purity and structure of this compound?
Characterization relies on 1H/13C NMR and FT-IR spectroscopy . For instance, in structurally similar compounds like 2-amino-4-phenyl-6-(4-bromophenyl)nicotinonitrile, diagnostic NMR signals include aromatic protons (δ 6.98–8.42 ppm) and nitrile carbons (δ 117–162 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while melting point analysis (e.g., 251–253°C for a nitrophenyl analog) provides purity indicators .
Q. What safety protocols are critical when handling this compound?
Due to its brominated and nitrile functional groups, use fume hoods , nitrile gloves, and eye protection. Follow guidelines for toxic compound handling, including spill containment with inert adsorbents (e.g., vermiculite) and waste disposal in halogenated solvent containers . Pre-experiment risk assessments should address potential exothermic reactions during synthesis.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides bond-length data (e.g., C–Br: ~1.89–1.93 Å) and confirms substitution patterns. For example, in 6-(4-bromophenyl)nicotinonitrile derivatives, crystallographic data revealed non-coplanar aromatic rings due to steric hindrance, impacting electronic properties . Data collection at 100 K improves resolution, with R factors <0.04 indicating high accuracy .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?
Discrepancies often arise from solvation effects or crystal packing forces. For nitrile-containing analogs, compare experimental 13C NMR shifts (e.g., δ 117.8 ppm for nitriles) with DFT-calculated values using solvent models (e.g., PCM in Gaussian). If deviations exceed 5 ppm, re-evaluate computational parameters or confirm sample purity via HPLC .
Q. How can reaction intermediates and impurities be identified during synthesis?
Liquid chromatography-mass spectrometry (LC-MS) detects low-abundance intermediates. For brominated nicotinonitriles, common impurities include debrominated byproducts or oxidized nitriles. Use gradient elution HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for separation .
Q. What methodologies enable structure-activity relationship (SAR) studies of this compound in bioactive contexts?
SAR studies require systematic substitution of the bromomethyl group. For example, replacing bromine with methoxy or amino groups alters electron density, affecting binding to biological targets. Assays like enzyme inhibition (IC50) or cellular cytotoxicity (MTT) are paired with Hammett σ constants to correlate electronic effects with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
